TUG-905

Description

Properties

CAS No. |

1390641-90-3 |

|---|---|

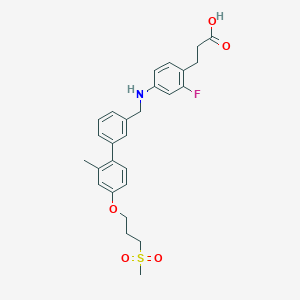

Molecular Formula |

C27H30FNO5S |

Molecular Weight |

499.5974 |

IUPAC Name |

3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid |

InChI |

InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31) |

SMILES |

CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TUG-905; TUG 905; TUG905. |

Origin of Product |

United States |

Foundational & Exploratory

TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1] It is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Activation of FFA1 leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][4] These physiological roles have made FFA1 an attractive target for the development of novel therapeutics for type 2 diabetes. This compound has emerged as a valuable pharmacological tool to investigate the physiological functions of FFA1 due to its high potency and selectivity.[5]

Pharmacological Profile of this compound

This compound is a benzylamine derivative that acts as a potent and selective agonist at the human and murine FFA1 receptors.[5] Its selectivity is a key feature, allowing for the specific interrogation of FFA1-mediated effects in cells and tissues that may also express other free fatty acid receptors, such as FFA4 (GPR120).

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound's activity at the FFA1 receptor.

| Parameter | Species | Assay Type | Cell Line | Value | Reference |

| pEC50 | Murine | Calcium Mobilization | Flp-In T-REx | 7.03 | [5][6] |

| EC50 | Murine | Calcium Mobilization | Flp-In T-REx | ~93 nM | [5][6] |

| Selectivity | Murine | Calcium Mobilization | Flp-In T-REx | >1000-fold vs. mFFA4 | [5] |

Mechanism of Action: Signaling Pathways

Activation of FFA1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] The subsequent rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of insulin secretion and other cellular responses.[7]

Furthermore, FFA1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This is also thought to be mediated through the Gq/PLC/PKC pathway.[7] Some evidence also suggests potential involvement of Gi and β-arrestin signaling pathways in FFA1-mediated effects.[1][7]

FFA1 Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFA1 by this compound.

4.1.1. Materials

-

Cell Line: Flp-In T-REx 293 cells stably expressing murine FFA1 (or other suitable cell line, e.g., HEK293).

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

-

Probenecid: To inhibit dye leakage from cells.

-

This compound Stock Solution: 10 mM in DMSO.

-

Control Agonist: A known FFA1 agonist (e.g., linoleic acid).

-

Antagonist (for validation): GW1100.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection.

4.1.2. Experimental Workflow Diagram

References

- 1. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

TUG-905: A Technical Guide to a Potent GPR40/FFA1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides an in-depth overview of this compound, its primary function, mechanism of action, and key experimental findings. The document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

Core Function and Mechanism of Action

This compound's primary function revolves around its agonistic activity at the GPR40/FFA1 receptor, which is expressed in various tissues, including the brain.[3] In the hypothalamus, a critical region for regulating energy homeostasis, this compound has been shown to exert significant effects. Its activation of GPR40 leads to increased hypothalamic cell proliferation and survival.[1] Furthermore, this compound administration has been demonstrated to reduce body mass and elevate the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to neuropeptides that regulate appetite and energy expenditure.[1]

The principal signaling pathway activated by this compound involves the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6] This activation, in turn, stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and neurogenesis.[4][5][6] Notably, the signaling cascade initiated by this compound appears to be independent of the ERK and Akt pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| pEC50 | 7.03 | Flp-In T-REx cells (for murine FFA1) | [7][8] |

| Selectivity | >1000-fold for mFFA1 over mFFA4 | Flp-In T-REx cells | [8] |

| Effective Concentration | 10 µM | Neuro2a (murine neuroblastoma) cells | [1] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Dosage and Administration | Effect | Reference |

| Body Mass | 2.0 μL of 1.0 mM solution; intracerebroventricular (i.c.v.) injection, twice daily for 6 days | Reduction in body mass | [1][3][9] |

| Caloric Intake | 2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days | Trend toward reduced caloric intake | [1] |

| Gene Expression (Hypothalamus) | 2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days | Increased POMC mRNA expression | [1] |

| Inflammation (Hypothalamus) | 2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days | Increase in IL-10 and IL-6 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its in vivo administration.

Caption: this compound activates the GPR40/FFA1 receptor, leading to the phosphorylation of p38 MAPK and subsequent upregulation of BDNF gene expression, which promotes hypothalamic neurogenesis. This pathway is independent of ERK and Akt signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

TUG-905: A Potent and Selective FFA1 Agonist for Advancing Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 has emerged as a significant pharmacological tool in the study of Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key player in metabolic regulation, primarily through its role in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This compound is a synthetic agonist characterized by its high potency and selectivity for FFA1, making it an invaluable asset for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed protocols for key in vitro experiments.

Pharmacological Profile of this compound

This compound is a potent agonist of both human and murine FFA1.[1] Its selectivity for FFA1 over the closely related Free Fatty Acid Receptor 4 (FFA4/GPR120) is a critical feature, enabling researchers to dissect the distinct functions of these two receptors.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound based on available data.

| Assay | Species | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Murine | Flp-In T-REx | pEC50 | 7.03 | [2] |

| Parameter | Receptor | Value | Reference |

| Selectivity | FFA1 vs. FFA4 (murine) | >1000-fold | [3] |

Signaling Pathways Activated by this compound

Activation of FFA1 by this compound initiates a well-defined signaling cascade primarily through the Gαq/11 subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). This signaling pathway is central to the potentiation of glucose-stimulated insulin secretion.

FFA1 Signaling Pathway Diagram

Caption: FFA1 signaling cascade initiated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1 activation by this compound. Flp-In T-REx 293 cells stably expressing FFA1 are commonly used for this purpose.

Experimental Workflow:

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture Flp-In T-REx 293 cells stably expressing FFA1 in appropriate media containing selection antibiotics.

-

Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Induce receptor expression by adding doxycycline (or another suitable inducing agent) to the culture medium and incubate for 16-24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Aspirate the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a stable baseline fluorescence reading.

-

Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 90-120 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the baseline and a positive control (e.g., a saturating concentration of a known agonist or ionomycin).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.

-

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of the FFA1 signaling pathway.

Experimental Workflow:

Caption: Workflow for an ERK phosphorylation assay.

Detailed Methodology:

-

Cell Culture and Starvation:

-

Culture FFA1-expressing cells (e.g., CHO-K1 or HEK293) to near confluency in multi-well plates.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

-

-

Stimulation and Lysis:

-

Treat the cells with various concentrations of this compound for a predetermined optimal time (typically 5-10 minutes) at 37°C.

-

Aspirate the stimulation medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

-

Detection and Quantification:

-

Determine the total protein concentration of the lysates.

-

Detect phosphorylated ERK (p-ERK1/2) and total ERK using one of the following methods:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

-

ELISA or HTRF®: Use commercially available kits for a plate-based, high-throughput quantification of p-ERK and total ERK.

-

-

Quantify the signals and normalize the p-ERK signal to the total ERK signal for each sample.

-

-

Data Analysis:

-

Plot the normalized p-ERK/total ERK ratio against the this compound concentration to generate a dose-response curve and determine the pEC50.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations. The MIN6 cell line is a common model for these studies.

Experimental Workflow:

Caption: Workflow for a GSIS assay.

Detailed Methodology:

-

Cell Culture:

-

Culture MIN6 cells in standard culture medium. Seed into multi-well plates and grow to an appropriate confluency.

-

-

Pre-incubation:

-

Wash the cells with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer.

-

Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.5-3 mM) for 1-2 hours at 37°C to establish a basal state of insulin secretion.

-

-

Stimulation:

-

Prepare KRB buffer with either a low (e.g., 2.5-3 mM) or a high (e.g., 15-25 mM) glucose concentration.

-

Prepare serial dilutions of this compound in both the low and high glucose buffers.

-

Aspirate the pre-incubation buffer and add the treatment buffers containing this compound.

-

Incubate for 1-2 hours at 37°C.

-

-

Insulin Measurement:

-

Collect the supernatant from each well.

-

Measure the concentration of secreted insulin in the supernatant using a sensitive immunoassay, such as an ELISA or HTRF® kit.

-

-

Data Analysis:

-

Compare the amount of insulin secreted in the presence of this compound at high glucose to the amount secreted at high glucose alone to determine the potentiation effect.

-

Confirm that this compound does not significantly increase insulin secretion at low glucose concentrations.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of FFA1 in health and disease. Its well-characterized potency and selectivity, coupled with the established experimental protocols outlined in this guide, provide a solid foundation for researchers to explore the therapeutic potential of targeting FFA1 for metabolic disorders such as type 2 diabetes. The use of this compound in the described assays will continue to contribute to a deeper understanding of FFA1-mediated signaling and its physiological consequences.

References

TUG-905: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Agonist Activity of TUG-905

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound, designed to support researchers in its application.

Chemical Properties and Identification

This compound is a benzylamine derivative with a mesylpropoxy group, which enhances its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, likely by reducing lipophilicity.[1]

| Property | Value | Reference |

| CAS Number | 1390641-90-3 | [2] |

| Molecular Formula | C27H30FNO5S | [3] |

| Molecular Weight | 499.60 g/mol | [3] |

| IUPAC Name | 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | Information not widely available, but generally soluble in DMSO for in vitro assays. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating FFA1. FFA1 is a G protein-coupled receptor that primarily signals through the Gαq subunit.[4] Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of glucose-stimulated insulin secretion. Furthermore, this pathway can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5]

Below is a diagram illustrating the primary signaling pathway of this compound through FFA1.

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.

| Assay | Cell Line | Species | pEC50 | EC50 (nM) | Reference |

| Calcium Mobilization | Flp-In T-REx | Mouse | 7.03 ± 0.06 | ~93 | [6] |

| GLP-1 Secretion | STC-1 | Mouse | - | 10,000 (small, non-significant increase) | [7] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other FFA1 agonists.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of FFA1 agonists by measuring the transient increase in intracellular calcium upon receptor activation.

Workflow Diagram:

Materials and Reagents:

-

Cell Line: CHO-K1 or HEK293T cells stably expressing human or mouse FFA1/GPR40.

-

Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.

-

Probenecid: Anion transport inhibitor to prevent dye leakage.

-

This compound: Stock solution prepared in DMSO.

-

Plate: Black-walled, clear-bottom 96-well or 384-well plates.

-

Instrumentation: Fluorescence plate reader with kinetic reading capability and an integrated liquid handler.

Procedure:

-

Cell Plating: The day before the assay, seed the FFA1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells per well for a 96-well plate). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Dye Loading: Prepare a dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock solution in assay buffer containing probenecid (final concentration usually 2.5 mM). Aspirate the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

-

Calcium Mobilization Measurement: Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C). Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time. Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument's liquid handler should then add a specific volume of the this compound dilutions to the respective wells. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine cells, a key physiological effect of FFA1 activation.

Materials and Reagents:

-

Cell Line: STC-1 or GLUTag murine enteroendocrine cell lines.

-

Cell Culture Medium: DMEM with 10% FBS and antibiotics.

-

HEPES Buffer: 20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.9.

-

This compound: Stock solution in DMSO.

-

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor: To prevent GLP-1 degradation.

-

GLP-1 ELISA Kit: For quantification of secreted GLP-1.

Procedure:

-

Cell Culture: Seed STC-1 cells in 6-well or 12-well plates and culture until they reach approximately 80% confluency.

-

Cell Stimulation: On the day of the experiment, wash the cells twice with HEPES buffer. Pre-incubate the cells in HEPES buffer for 30 minutes at 37°C to establish a basal state.

-

Agonist Treatment: Prepare the stimulation buffer by diluting this compound to the desired final concentrations in HEPES buffer. Also include a DPP-IV inhibitor in the buffer. Aspirate the pre-incubation buffer and add the stimulation buffer to the cells.

-

Incubation: Incubate the cells with the stimulation buffer for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well.

-

GLP-1 Measurement: Quantify the amount of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Express the results as the amount of GLP-1 secreted (e.g., in pM) or as a fold increase over the basal (vehicle-treated) condition.

β-Arrestin Recruitment Assay

This assay is used to determine if FFA1 activation by this compound leads to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling.

Materials and Reagents:

-

Cell Line: A cell line engineered to co-express FFA1 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). The PathHunter® assay platform is a common example.

-

Cell Culture and Plating Reagents: As per the specific cell line requirements.

-

This compound: Stock solution in DMSO.

-

Detection Reagents: Substrate for the complemented enzyme, which generates a chemiluminescent or fluorescent signal.

-

Instrumentation: A plate reader capable of detecting the signal (e.g., luminescence).

Procedure:

-

Cell Plating: Plate the engineered cells in white, solid-bottom microplates suitable for luminescence measurements. Allow the cells to adhere and grow overnight.

-

Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells.

-

Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C or room temperature, depending on the specific assay system).

-

Signal Detection: Add the detection reagents to the wells according to the manufacturer's protocol. This will contain the substrate for the enzyme that is formed upon β-arrestin recruitment.

-

Measurement: After a short incubation with the detection reagents, measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of FFA1. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their studies, ultimately contributing to a better understanding of FFA1 signaling and its therapeutic potential.

References

- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells [bio-protocol.org]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades | Semantic Scholar [semanticscholar.org]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

TUG-905: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This technical guide details the discovery and preclinical development of this compound, providing a comprehensive timeline, in-depth experimental protocols, and a summary of its pharmacological properties. This compound was developed as a tool compound to investigate the physiological roles of FFA1, with improved physicochemical properties over its predecessors. This document serves as a resource for researchers in the field of metabolic diseases and GPCR drug discovery, offering detailed methodological insights and a structured overview of the key data that define the preclinical profile of this compound.

Discovery and Development Timeline

The development of this compound emerged from a focused effort to create potent and selective FFA1 agonists with favorable drug-like properties. The timeline of its discovery and initial characterization is outlined below.

-

2010: The precursor to this compound, a compound named TUG-469 , is first described by Christiansen et al.[1] This paper details the structure-activity relationship of a series of dihydrocinnamic acid derivatives, leading to the identification of TUG-469 as a potent and selective FFA1 agonist.[1]

-

2012: Building on the TUG-469 scaffold, the same research group reports the synthesis of this compound.[2] The key structural modification in this compound is the incorporation of a mesylpropoxy group, a strategy aimed at reducing lipophilicity and improving the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

2013: A significant pharmacological characterization of this compound is published by Hudson et al.[4][5] This study utilizes this compound as a selective FFA1 agonist to dissect its function in comparison to TUG-891, a selective agonist for the related receptor FFA4 (GPR120).[4][5] This work provides key data on the selectivity and functional effects of this compound in cellular models.

-

2017 and beyond: this compound is used as a research tool in further studies to explore the role of FFA1 in various physiological processes, including hypothalamic cell proliferation and energy homeostasis.[6]

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound and its precursor, TUG-469.

Table 1: In Vitro Potency of this compound and TUG-469 at FFA1/GPR40

| Compound | Receptor Ortholog | Assay Type | Potency (pEC50) | Potency (EC50) | Reference |

| This compound | Murine FFA1 | Calcium Mobilization | 7.03 | - | [6] |

| TUG-469 | Human FFA1 | Calcium Mobilization | 7.73 | 19 nM | [7] |

Table 2: Selectivity Profile of TUG-469

| Compound | Target Receptor | Off-Target Receptor | Selectivity (fold) | Reference |

| TUG-469 | FFA1 | FFA4 | >200 | [7] |

Signaling Pathways of this compound

This compound exerts its effects by activating FFA1, which is a Gq-coupled GPCR. The primary signaling cascade initiated by this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound was first described by Christiansen et al. in 2012.[2] While the full detailed synthetic route is outlined in the original publication, the general workflow is presented below.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency of FFA1 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing FFA1.

Materials:

-

HEK293 cells stably expressing human or murine FFA1.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

This compound and other test compounds.

-

96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an integrated liquid handler.

Procedure:

-

Cell Plating: Seed the FFA1-expressing HEK293 cells into the microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for a specified time (e.g., 1 hour) at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Measurement: Place the dye-loaded cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. The instrument's liquid handler then adds the compound dilutions to the wells, and fluorescence is continuously measured to detect the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is calculated, and the peak response is plotted against the compound concentration to determine the EC50 value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo assay assesses the effect of this compound on glucose metabolism in animal models.

Objective: To evaluate the ability of this compound to improve glucose tolerance in mice.

Materials:

-

Male C57BL/6 mice or a relevant diabetic mouse model.

-

This compound formulated in a suitable vehicle for administration.

-

Glucose solution (e.g., 20% w/v in sterile saline).

-

Glucometer and test strips.

-

Animal restraining device.

-

Syringes and needles.

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer an intraperitoneal injection of the glucose solution (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify the glucose excursion. A reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FFA1 biology. Its development from TUG-469 to improve physicochemical properties highlights a rational approach to drug design. The detailed protocols and summarized data presented in this guide provide a solid foundation for researchers wishing to utilize this compound in their studies of FFA1-mediated signaling and its implications for metabolic diseases. Further research with this and similar compounds will continue to elucidate the therapeutic potential of targeting FFA1.

References

- 1. Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of TUG-905 in GPR40 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of TUG-905, a potent and selective agonist, in the signaling pathways of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a significant therapeutic target for metabolic diseases, and understanding the specific mechanisms of action of its agonists is crucial for drug development. This document details the signaling cascades initiated by this compound, presents quantitative data on its activity, outlines detailed experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.

Introduction to GPR40 and this compound

GPR40 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells.[1][2][3] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS).[1] The activation of GPR40 by agonists like FFAs triggers downstream signaling cascades that lead to the potentiation of insulin release, making it an attractive target for the treatment of type 2 diabetes.[4]

This compound is a synthetic agonist of GPR40, characterized by its high potency and selectivity.[5][6] Its activation of GPR40 initiates a series of intracellular events that are central to the receptor's physiological functions. This guide will explore these signaling pathways in detail.

GPR40 Signaling Pathways Activated by this compound

The primary signaling mechanism of GPR40 upon agonist binding involves the activation of the Gαq/11 subunit of the heterotrimeric G protein.[1][7] This initiates a canonical signaling cascade that is central to the effects of this compound.

The Canonical Gαq/11 Pathway

Activation of Gαq/11 by this compound-bound GPR40 leads to the stimulation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a key signal for various cellular responses, including the exocytosis of insulin granules in pancreatic β-cells.[7]

-

DAG-Mediated Signaling: DAG remains in the plasma membrane and activates protein kinase C (PKC). PKC activation contributes to the sustained cellular response and can also play a role in the potentiation of insulin secretion.[7]

The p38 MAPK Pathway and BDNF Expression in Neuronal Cells

In addition to the canonical Gαq/11 pathway, studies in neuronal cells have revealed that this compound can activate the p38 mitogen-activated protein kinase (MAPK) pathway.[5][8] This activation is linked to increased expression of brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity.[5][8] Notably, in this context, this compound did not significantly alter the phosphorylation of ERK or Akt.[5][8]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's activity at GPR40.

Table 1: Potency and Binding Affinity of this compound for GPR40

| Parameter | Species | Value | Assay Type | Reference |

| pEC50 | Mouse | 7.03 | Not Specified | [9] |

| pEC50 | Human | 8.1 | Not Specified | [5] |

| pKi | Human | 8.36 | Equilibrium BRET Assay | [10] |

Table 2: Downstream Signaling Effects of this compound in Neuro2a Cells

| Downstream Target | Effect | Time Point | Reference |

| p38 MAPK Phosphorylation | Increased | 4 hours | [5][8] |

| ERK Phosphorylation | No significant change | 1 and 4 hours | [5][8] |

| Akt Phosphorylation | No significant change | 1 and 4 hours | [5][8] |

| GPR40 mRNA Expression | Increased | 2 and 4 hours | [5] |

| BDNF mRNA Expression | Increased | 4 and 24 hours | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.

Materials:

-

HEK293 or CHO cells stably expressing human GPR40

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

-

Aspirate the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Measurement:

-

Place the dye-loaded plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's integrated liquid handler to add the this compound dilutions to the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

p38 MAPK Phosphorylation Western Blot

This protocol is for detecting the phosphorylation of p38 MAPK in response to this compound treatment.

Materials:

-

Neuro2a cells (or other relevant cell line)

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells if necessary to reduce basal phosphorylation.

-

Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-p38 antibodies.

-

Re-probe the membrane with the anti-total-p38 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-p38 and total-p38.

-

Calculate the ratio of phospho-p38 to total-p38 for each sample.

-

Express the results as fold change relative to the vehicle control.

-

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for GPR40.

Materials:

-

Cell membranes prepared from cells overexpressing GPR40

-

A suitable radioligand for GPR40 (e.g., a tritiated or iodinated GPR40 agonist/antagonist)

-

This compound

-

Assay buffer

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the GPR40-containing cell membranes.

-

Add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GPR40 ligand).

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR40. Its high potency and selectivity allow for the specific interrogation of GPR40-mediated signaling pathways. The primary mechanism of action involves the canonical Gαq/11 pathway, leading to calcium mobilization. In neuronal contexts, this compound has been shown to activate the p38 MAPK pathway and upregulate BDNF expression, suggesting a role for GPR40 in neurogenesis and neuronal function. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound and GPR40 in various physiological and pathological processes. Further research to quantify the fold-change in BDNF expression and to elucidate the upstream regulators of p38 activation in response to this compound will provide a more complete understanding of its signaling profile.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

TUG-905 and its Effects on POMC Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This G protein-coupled receptor is emerging as a critical nutrient sensor within the central nervous system, particularly in the hypothalamus, where it plays a significant role in regulating whole-body energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on pro-opiomelanocortin (POMC) neurons, and the broader physiological consequences of its central administration. Detailed experimental protocols and quantitative data from key studies are presented to support researchers in the fields of neuroscience, metabolism, and drug development.

Introduction: this compound and the FFAR1 Receptor

This compound is a small molecule agonist designed to specifically activate FFAR1, a receptor that is endogenously activated by medium and long-chain fatty acids. With a pEC50 value of 7.03, this compound demonstrates high potency.[1] FFAR1 is highly expressed in pancreatic beta-cells, where it amplifies glucose-stimulated insulin secretion, but it is also found in key neuronal populations of the hypothalamus, including the anorexigenic POMC neurons of the arcuate nucleus.[2][3] Central activation of FFAR1 by this compound has been shown to protect against diet-induced obesity by increasing energy expenditure and reducing caloric intake.[3][4] This guide focuses on the neuronal effects of this compound, particularly its role in modulating POMC neuron function and downstream signaling pathways.

Mechanism of Action: FFAR1 Signaling in Neurons

FFAR1 is predominantly a Gαq-coupled G protein-coupled receptor (GPCR).[4] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that can modulate a neuron's electrical activity and gene expression. While this is the primary pathway, FFAR1 has been noted to couple to other G-proteins in a tissue-specific manner.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Hypothalamic free fatty acid receptor-1 regulates whole-body energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypothalamic free fatty acid receptor-1 regulates whole-body energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

TUG-905: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation by long-chain fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). This makes FFA1 an attractive therapeutic target for type 2 diabetes and other metabolic disorders. This compound, with its improved ADME (absorption, distribution, metabolism, and excretion) properties due to a mesylpropoxy group, serves as a valuable tool for elucidating the physiological roles of FFA1 in metabolic regulation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in metabolic disease research.

Core Mechanism of Action

This compound exerts its effects by binding to and activating FFA1. The primary signaling pathway involves the Gαq/11 subunit, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4][5]

Beyond its role in insulin secretion, recent research has unveiled a central role for this compound in regulating energy homeostasis through its action in the hypothalamus.[1][6] Central administration of this compound has been shown to reduce body mass and increase the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to anorexigenic peptides.[1] Furthermore, this compound promotes hypothalamic cell proliferation and survival.[1] Mechanistically, in hypothalamic neurons, this compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related FFA1 agonists.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Species | Reference |

| pEC50 | 7.03 | Not specified | Not specified | [1] |

Table 2: In Vivo Effects of Central this compound Administration in Diet-Induced Obese Mice

| Parameter | Treatment | Outcome | Reference |

| Body Weight | This compound (i.c.v.) | Reduced | [1][6] |

| Caloric Intake | This compound (i.c.v.) | Trend toward reduction | [1] |

| POMC mRNA Expression | This compound (i.c.v.) | Increased | [1] |

| Hypothalamic Inflammation (pIKKα/β) | This compound (i.c.v.) | Reduced | [8] |

| Hypothalamic ER Stress (pIRE1, pPERK, peIF2α) | This compound (i.c.v.) | Reduced | [8] |

| Energy Expenditure | This compound (i.c.v.) | Increased | [6] |

| Brown Adipose Tissue (BAT) Thermogenesis | This compound (i.c.v.) | Increased | [6] |

| Subcutaneous White Adipose Tissue (sWAT) Browning | This compound (i.c.v.) | Increased | [6] |

Note: Specific quantitative values for changes in body weight, caloric intake, and gene expression were not detailed in the provided search results.

Table 3: Effects of Other FFA1 Agonists on Glucose Homeostasis

| Compound | Animal Model | Effect on Glucose Tolerance | Reference |

| TUG-770 | Diet-induced obese mice | Normalized | [9] |

| TUG-469 | Not specified | Potentiated glucose-stimulated insulin secretion | [3] |

Note: This table is provided for context on the expected effects of potent FFA1 agonists. Detailed quantitative data for this compound in similar systemic metabolic studies were not available in the search results.

Experimental Protocols

In Vitro Assays

1. Hypothalamic Cell Proliferation and Gene Expression Analysis

-

Treatment: this compound (10 µM) for various time points (e.g., 2, 4, 24 hours for gene expression; 7, 13 days for proliferation).[1]

-

Gene Expression Analysis:

-

Cell Proliferation Assay:

2. Calcium Mobilization Assay

-

Principle: To measure the increase in intracellular calcium concentration upon FFA1 activation.

-

General Protocol:

-

Cells expressing FFA1 (e.g., transfected HEK293 cells or pancreatic β-cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader.[4]

-

In Vivo Studies

1. Central Administration of this compound in Mice

-

Animal Model: 6-week-old male Swiss mice or diet-induced obese mice.[1][6]

-

Administration: Intracerebroventricular (i.c.v.) injection.[1]

-

Dosage: 2.0 μL of a 1.0 mM solution of this compound, administered twice daily for 6 days.[1]

-

Outcome Measures:

-

Body Weight and Food Intake: Monitored daily.

-

Gene and Protein Expression in Hypothalamus: At the end of the treatment period, mice are euthanized, and the hypothalamus is dissected for analysis of POMC mRNA and proteins involved in inflammation and ER stress pathways (e.g., via qPCR and Western blotting).[1][8]

-

Energy Expenditure and Thermogenesis: Assessed using metabolic cages and infrared thermography.[6]

-

2. Oral Glucose Tolerance Test (OGTT) - General Protocol

-

Purpose: To assess the effect of a compound on glucose disposal.

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

This compound or vehicle is administered orally at a predetermined dose.

-

After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

-

Note: A specific protocol and quantitative data for this compound in an OGTT were not available in the provided search results.

Visualizations

Signaling Pathway of this compound via FFA1

Caption: FFA1 signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Metabolic Studies

Caption: General workflow for in vivo metabolic studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA1 in metabolic diseases. Its potency and selectivity, combined with favorable ADME properties, make it suitable for both in vitro and in vivo studies. While the available data strongly support a role for this compound in central regulation of energy balance, further research is needed to fully quantify its systemic effects on glucose homeostasis and insulin sensitivity. The experimental protocols and conceptual frameworks provided in this guide are intended to support the design and execution of such future investigations, ultimately contributing to a better understanding of FFA1 as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glucose-stimulated insulin secretion depends on FFA1 and Gq in neonatal mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose‐stimulated insulin secretion: A newer perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

understanding the selectivity profile of TUG-905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity and Potency Data

This compound has been identified as a highly selective agonist for the murine Free Fatty Acid Receptor 1 (FFA1/GPR40). Its potency and selectivity against the related Free Fatty Acid Receptor 4 (FFA4/GPR120) have been characterized, highlighting its utility as a specific pharmacological tool to investigate FFA1 function.

Table 1: Potency and Selectivity of this compound at Murine FFA Receptors

| Target | Parameter | Value | Reference |

| Murine FFA1 (mFFA1) | pEC50 | 7.03 | [1][2] |

| Murine FFA4 (mFFA4) | Selectivity vs. mFFA1 | ≥ 1000-fold | [2] |

Note: A comprehensive selectivity profile of this compound against a wider panel of G protein-coupled receptors (GPCRs) and other off-target proteins is not extensively available in the public domain. The data presented here is based on studies comparing its activity at FFA1 and FFA4.

Experimental Protocols

The primary method used to determine the potency and selectivity of this compound is the intracellular calcium mobilization assay . This functional assay measures the increase in intracellular calcium concentration following receptor activation.

General Protocol for Intracellular Calcium Mobilization Assay

This protocol outlines the general steps involved in assessing the activity of this compound at FFA1.

1. Cell Culture and Plating:

- HEK293 cells stably expressing the murine FFA1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

- Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Fluorescent Dye Loading:

- The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them in a dye-containing buffer for a specific duration (typically 30-60 minutes) at 37°C.

3. Compound Preparation and Addition:

- Serial dilutions of this compound are prepared in the assay buffer.

- The dye-loaded cell plate is placed in a fluorescence plate reader.

- A baseline fluorescence reading is established before the automated addition of the this compound dilutions to the wells.

4. Signal Detection and Data Analysis:

- The fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.

- The peak fluorescence response is plotted against the logarithm of the this compound concentration.

- A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, from which the pEC50 is calculated (pEC50 = -log(EC50)).

- To determine selectivity, the same assay is performed on cells expressing other receptors (e.g., mFFA4).

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at FFA1

Activation of FFA1 by this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to various downstream cellular responses.

Caption: this compound mediated FFA1 signaling cascade.

Experimental Workflow for Determining this compound Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of receptors.

Caption: Workflow for selectivity profiling.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for the Free Fatty Acid Receptor 1. Its mechanism of action through the canonical Gq-mediated signaling pathway is well-understood. While its selectivity against FFA4 is clearly established, a broader screening against a comprehensive panel of receptors would provide a more complete understanding of its off-target profile. The experimental protocols and workflows described herein provide a foundation for the continued investigation and application of this compound in metabolic and cellular signaling research.

References

TUG-905: A Novel Agonist's Impact on Hypothalamic Function and Energy Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TUG-905 has emerged as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on hypothalamic function, with a particular focus on its role in regulating energy balance, neurogenesis, and inflammation. Drawing upon key preclinical studies, this document details the molecular mechanisms, experimental protocols, and quantitative outcomes associated with this compound administration, offering valuable insights for researchers and professionals in the field of metabolic disease and neuroscience.

Introduction to this compound

This compound is a synthetic small molecule that acts as a potent agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and, as emerging evidence suggests, in the central nervous system, particularly the hypothalamus.[2][3] Its selectivity for GPR40 over other related receptors makes it a valuable tool for elucidating the specific roles of this receptor in physiological processes.[4][5] The chemical structure of this compound, 3-(2-fluoro-4-(((2′-methyl-4′-(3-(methylsulfonyl)propoxy)-[1,1′-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, has been designed to optimize its agonistic activity and pharmacokinetic properties.[4] Research into this compound is driven by the therapeutic potential of targeting hypothalamic GPR40 for the treatment of obesity and associated metabolic disorders.[6]

Impact on Hypothalamic Function and Energy Balance

Central administration of this compound has been shown to exert significant effects on energy homeostasis, primarily through its action on the hypothalamus.[6]

Regulation of Body Weight and Caloric Intake

Intracerebroventricular (i.c.v.) administration of this compound in diet-induced obese mice has been demonstrated to reduce body mass.[2][6] This effect is accompanied by a trend towards a reduction in caloric intake.[2]

Modulation of Hypothalamic Neuropeptides

This compound influences the expression of key neuropeptides involved in appetite regulation. Specifically, it has been shown to increase the mRNA expression of pro-opiomelanocortin (POMC), a precursor to the anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH).[2][6]

Effects on Energy Expenditure and Adipose Tissue

Pharmacological activation of hypothalamic GPR40 by this compound is associated with increased energy expenditure.[6] This is linked to enhanced thermogenesis in brown adipose tissue (BAT) and the "browning" of subcutaneous white adipose tissue (sWAT).[6]

Molecular Mechanisms of Action

This compound's effects on hypothalamic function are mediated by distinct signaling pathways.

GPR40-Mediated Signaling in Neurogenesis

This compound promotes hypothalamic neurogenesis through a mechanism dependent on p38 mitogen-activated protein kinase (MAPK) and brain-derived neurotrophic factor (BDNF).[7] Activation of GPR40 by this compound leads to increased phosphorylation of p38, which in turn upregulates BDNF expression.[7] This signaling cascade is crucial for the proliferation and differentiation of hypothalamic neural progenitor cells (NPCs).[7]

Regulation of Inflammation and Cellular Stress

In the hypothalamus of obese mice, central this compound administration has been shown to reduce inflammation and endoplasmic reticulum (ER) stress.[6][8] This is evidenced by a decrease in the phosphorylation of IKKα/β and a reduction in markers of the unfolded protein response (UPR), such as phosphorylated IRE1, PERK, and eIF2α.[8] Furthermore, this compound decreases the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6][8]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: TUG-905 for In Vivo Research

References

- 1. benchchem.com [benchchem.com]

- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

TUG-905 Application Notes and Protocols for Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain, including the hypothalamus. The activation of GPR40 by medium and long-chain free fatty acids, or synthetic agonists like this compound, initiates intracellular signaling cascades that can influence glucose homeostasis, insulin secretion, and energy balance. In the context of obesity, central administration of this compound in mouse models has been shown to reduce body mass and modulate the expression of hypothalamic genes involved in energy regulation.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a diet-induced obese mouse model.

| Parameter | Vehicle Control | This compound Treated | Outcome |

| Animal Model | 6-week-old male Swiss mice | 6-week-old male Swiss mice | N/A |

| Obesity Induction | High-Fat Diet (HFD) for 4 weeks | High-Fat Diet (HFD) for 4 weeks | N/A |

| Compound | Saline | This compound | N/A |

| Dosage | 2.0 µL | 2.0 µL of a 1.0 mM solution | N/A |

| Administration Route | Intracerebroventricular (i.c.v.) | Intracerebroventricular (i.c.v.) | N/A |

| Frequency | Twice a day | Twice a day | N/A |

| Duration | 6 days | 6 days | N/A |

| Body Mass | Baseline | Reduced | This compound administration led to a reduction in body mass compared to the vehicle-treated group. |

| Caloric Intake | Baseline | Trend toward reduction | A trend towards reduced caloric intake was observed in the this compound treated mice. |

| Hypothalamic IL-10 | Baseline | Increased | An increase in the mRNA expression of the anti-inflammatory cytokine IL-10 was observed in the hypothalamus. |

| Hypothalamic IL-6 | Baseline | Increased | An increase in the mRNA expression of the cytokine IL-6 was observed in the hypothalamus. |

| Hypothalamic POMC | Baseline | Increased | An increase in the mRNA expression of pro-opiomelanocortin (POMC), a precursor to anorexigenic peptides, was observed in the hypothalamus.[1] |

Signaling Pathway

This compound exerts its effects by binding to and activating the GPR40 receptor, a Gq-protein coupled receptor. In the hypothalamus, this activation triggers a specific signaling cascade that influences neuronal function and energy homeostasis.

Caption: GPR40 signaling pathway activated by this compound in hypothalamic neurons.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics aspects of human obesity driven by a high-fat diet.

Materials:

-

Male Swiss mice (or other appropriate strain, e.g., C57BL/6J), 5-6 weeks old.

-

Standard chow diet.

-

High-Fat Diet (HFD): typically 45-60% kcal from fat.

-

Animal caging with environmental enrichment.

-

Animal scale.

Procedure:

-

Acclimate mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.

-

After acclimation, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a HFD.

-

House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

-

Provide ad libitum access to their respective diets and water for a period of 4-8 weeks.

-

Monitor body weight and food intake weekly to confirm the development of the obese phenotype in the HFD group. Mice on the HFD should exhibit a significantly higher body weight compared to the chow-fed group.

Preparation and Intracerebroventricular (i.c.v.) Administration of this compound

Objective: To deliver this compound directly to the central nervous system to investigate its effects on energy balance.

Materials:

-

This compound (powder form).

-